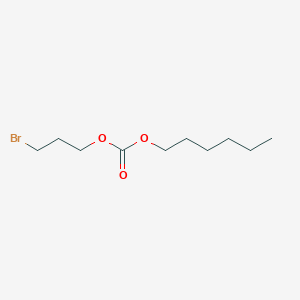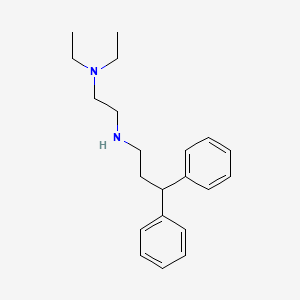![molecular formula C16H25NOSi B14381652 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine CAS No. 89813-14-9](/img/structure/B14381652.png)
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a silyl ether and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine typically involves the following steps:
Formation of the Alkyne: The starting material, 4-bromo-2-butyne, undergoes a nucleophilic substitution reaction with N,N-diethylamine to form N,N-diethylbut-2-yn-1-amine.
Silylation: The resulting N,N-diethylbut-2-yn-1-amine is then treated with dimethylphenylsilyl chloride in the presence of a base such as triethylamine to form the silyl ether, this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine: shares similarities with other silyl ethers and alkynes, such as:
Uniqueness
Unique Structure:
Versatility: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
89813-14-9 |
|---|---|
Formule moléculaire |
C16H25NOSi |
Poids moléculaire |
275.46 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]oxy-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C16H25NOSi/c1-5-17(6-2)14-10-11-15-18-19(3,4)16-12-8-7-9-13-16/h7-9,12-13H,5-6,14-15H2,1-4H3 |
Clé InChI |
YYUXMSQLTJXSKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CCO[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



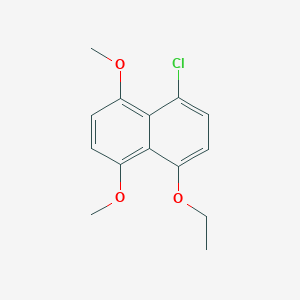
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
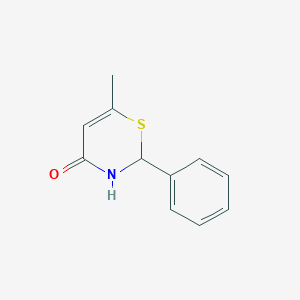
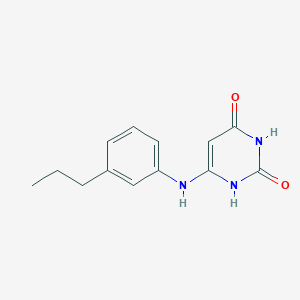
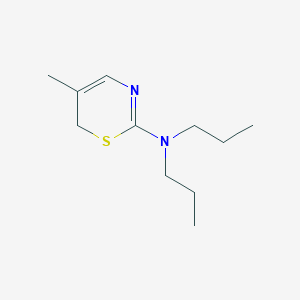
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
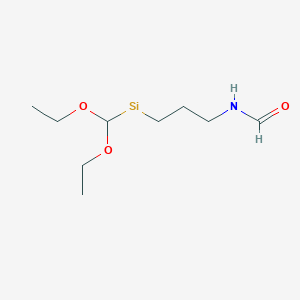
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
